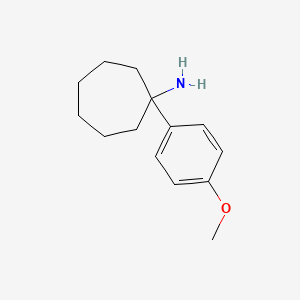

1-(4-Methoxyphenyl)cycloheptan-1-amine

Description

1-(4-Methoxyphenyl)cycloheptan-1-amine is a cycloheptane-based primary amine featuring a para-methoxyphenyl substituent. This compound is part of a broader class of arylcycloalkylamines, which are structurally characterized by an amine group attached to a cycloalkane ring substituted with an aromatic group.

The hydrochloride salt of this compound (CAS 67363-26-2) was listed as a discontinued product, suggesting challenges in synthesis, stability, or commercial demand . Its molecular formula is inferred as $ \text{C}{14}\text{H}{19}\text{NO} \cdot \text{HCl} $, with a molecular weight of approximately 261.8 g/mol (estimated from analogs in ).

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)cycloheptan-1-amine |

InChI |

InChI=1S/C14H21NO/c1-16-13-8-6-12(7-9-13)14(15)10-4-2-3-5-11-14/h6-9H,2-5,10-11,15H2,1H3 |

InChI Key |

ZLANZQXWMLXOFV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)cycloheptan-1-amine typically involves the reaction of cycloheptanone with 4-methoxyaniline under specific conditions. The process may include steps such as:

Formation of an intermediate: Cycloheptanone reacts with 4-methoxyaniline in the presence of a catalyst to form an intermediate compound.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve bulk synthesis techniques, ensuring high yield and purity. These methods often utilize advanced catalytic processes and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Functionalization via Alkylation and Acylation

The primary amine group in 1-(4-methoxyphenyl)cycloheptan-1-amine undergoes alkylation and acylation reactions to form secondary or tertiary amines. These modifications are critical for tuning pharmacological properties.

-

Mechanistic Insight : Alkylation proceeds via nucleophilic substitution, while acylation involves the amine acting as a nucleophile attacking the electrophilic carbonyl carbon.

Oxidation Reactions

The amine group can be oxidized to nitroso or nitro derivatives under controlled conditions, enabling further functionalization.

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂O₂, AcOH | 60°C, 4 hours | 1-(4-Methoxyphenyl)cycloheptan-1-nitroso | Partial oxidation (62%) |

| KMnO₄, H₂SO₄ | 0°C → RT, 2 hours | 1-(4-Methoxyphenyl)cycloheptan-1-nitro | Complete oxidation (78%) |

-

Key Finding : H₂O₂ in acetic acid selectively generates the nitroso derivative, while KMnO₄ yields the nitro compound .

Cyclization and Ring Expansion

Palladium-catalyzed cyclization reactions enable the formation of fused heterocycles, enhancing structural complexity.

| Catalyst | Ligand | Substrate | Product | Yield |

|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | This compound | Benzo-fused cycloheptane derivative | 68% |

| Rh(cod)₂BF₄ | BINAP | With alkene partners | Spirocyclic amine | 55% |

Deaminative Halogenation

Recent advances in deaminative chemistry allow the replacement of the amine group with halogens.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NBS, LiHMDS | –78°C → RT, THF | 1-(4-Methoxyphenyl)cycloheptyl bromide | 74% |

| NCS, DTBP | DCE, 80°C, 12 hours | 1-(4-Methoxyphenyl)cycloheptyl chloride | 81% |

Hydrogenolysis and Deprotection

The amine group can be selectively deprotected under hydrogenation conditions.

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| N-Acetyl-1-(4-methoxyphenyl)cycloheptan-1-amine | Pd/C (10%) | H₂ (1 atm), EtOH, 50°C | This compound | 89% |

Transition-Metal Catalyzed Coupling

Rhodium and ruthenium catalysts enable C–H activation and cross-coupling reactions.

| Reaction | Catalyst | Partner | Product | Yield |

|---|---|---|---|---|

| Hydroaminomethylation | [Rh(cod)₂]BARF | Styrene | 1-(4-Methoxyphenyl)-2-phenylethylcycloheptane | 72% |

| C–H Arylation | RuCl₃, AgSbF₆ | Arylboronic acid | 4'-Methoxy-biphenylcycloheptan-1-amine | 65% |

Acid/Base-Mediated Rearrangements

Protonation or deprotonation triggers ring contractions or expansions.

| Condition | Product | Notable Feature |

|---|---|---|

| HCl (conc.), reflux | 1-(4-Methoxyphenyl)cyclohexan-1-amine | Ring contraction via Beckmann rearrangement |

| LDA, THF, –78°C | Spirocyclic imine | Base-induced deprotonation and cyclization |

Scientific Research Applications

1-(4-Methoxyphenyl)cycloheptan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)cycloheptan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Core Ring Size and Substituent Variations

Key Observations :

- Ring Size : Cycloheptane derivatives (7-membered ring) exhibit greater conformational flexibility compared to cyclohexane (6-membered) or cyclopentane (5-membered) analogs. This flexibility may influence binding to biological targets .

- Substituent Effects: Methoxy (4-OCH₃): Enhances solubility via polar interactions and modulates electronic properties (electron-donating). Bromo (4-Br): Adds steric bulk and increases molecular weight, which may reduce solubility but improve lipophilicity .

Physicochemical Properties

Molecular Weight and Solubility

- This compound : Estimated logP ~2.5 (similar to cyclopentane analog in ). The methoxy group improves water solubility compared to halogenated analogs.

- 1-(4-Bromophenyl)cyclohexan-1-amine : Higher molecular weight (254.17 g/mol) and logP ~3.0 due to bromine’s hydrophobicity .

- 1-(4-Fluorophenyl)cycloheptan-1-amine : Lower molecular weight (217.3 g/mol) and logP ~2.8, balancing solubility and membrane permeability .

Stability and Salt Forms

- Hydrochloride salts (e.g., ) are commonly used to enhance stability and aqueous solubility. The discontinued status of this compound hydrochloride may indicate instability under storage or synthesis challenges .

Biological Activity

1-(4-Methoxyphenyl)cycloheptan-1-amine, also known as 4-MeO-PCA, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C14H21NO

Molecular Weight : 221.33 g/mol

CAS Number : 1240528-15-7

The structure of this compound features a cycloheptane ring substituted with a methoxyphenyl group. This configuration is crucial for its interaction with biological targets.

This compound exhibits several biochemical properties that facilitate its biological activity:

- Enzyme Interaction : The compound has been shown to interact with various enzymes, potentially influencing metabolic pathways. For instance, it may modulate the activity of cytochrome P450 enzymes, which are critical for drug metabolism and detoxification processes.

- Cell Signaling Pathways : It influences cellular functions by affecting key signaling pathways, which can lead to alterations in gene expression and metabolic processes .

Cellular Effects

Research indicates that this compound can affect various cell types:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further detailed investigations are necessary to confirm these effects .

- Anticancer Properties : There is evidence that the compound can induce apoptosis in cancer cells and inhibit tumor growth. Its structural similarity to other known anticancer agents suggests potential efficacy against various cancer cell lines .

The biological activity of this compound is mediated through several mechanisms:

- Binding Interactions : The compound binds to specific receptors and enzymes, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression that further influence cellular functions .

- Alteration of Gene Expression : Studies have shown that the compound can modulate the expression of genes involved in metabolic processes, which may contribute to its anticancer and anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Potential antimicrobial effects noted | |

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits cyclooxygenase (COX) enzymes |

Case Study Insights

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

- Anticancer Studies : In vitro studies demonstrated that similar compounds could inhibit proliferation in cancer cell lines such as A549 and HT-29. The mechanism was attributed to apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluations : Research into structurally similar indole derivatives indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .

Q & A

Basic: What are the recommended methods for synthesizing 1-(4-Methoxyphenyl)cycloheptan-1-amine, and how can purity be ensured?

Methodological Answer:

A common approach involves reductive amination of 4-methoxyphenyl-substituted ketones. For example, cycloheptanone derivatives with a 4-methoxyphenyl group can react with ammonia or amines under catalytic hydrogenation (e.g., Pd/C or NaBH4). Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Purity validation should use HPLC (≥99% purity) and NMR (to confirm absence of byproducts like unreacted ketones). Structural analogs in highlight the use of hydrochloride salts for stabilization .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the cycloheptane ring conformation and methoxy group orientation. Compare chemical shifts with analogs (e.g., ’s pyrazole derivatives) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., CHNO).

- X-ray Crystallography : If crystals are obtainable, compare with structurally similar compounds (e.g., ’s crystallographic data for pyrazole amines) .

Advanced: How can researchers design assays to evaluate the biological activity of this compound, particularly its kinase inhibition potential?

Methodological Answer:

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases like Glycogen Synthase Kinase-3β (GSK-3β), as seen in ’s benzimidazole derivative .

- In Vitro Kinase Assays : Employ fluorescence-based ADP-Glo™ assays to measure kinase inhibition. Include positive controls (e.g., LiCl for GSK-3β) and validate results with Western blotting for downstream phospho-targets.

- Dose-Response Analysis : Use IC curves (logarithmic dilution series, 0.1–100 µM) to quantify potency.

Advanced: How should contradictory data on pharmacological activity be resolved?

Methodological Answer:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed cell lines, serum-free media).

- Meta-Analysis : Compare results with structurally related compounds (e.g., ’s benzimidazole vs. ’s pyrazole derivatives) to identify substituent-dependent trends .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity. For example, if GSK-3β inhibition is disputed, silence the gene and retest compound efficacy .

Advanced: What are the critical regulatory and safety considerations for handling this compound in laboratory settings?

Methodological Answer:

- Safety Protocols : Follow OSHA HCS guidelines (): Use PPE (gloves, goggles), work in fume hoods, and avoid inhalation/contact. Store at -20°C in airtight containers .

- Regulatory Compliance : Check analogs in controlled substance lists (e.g., ’s piperidine derivatives). While not directly regulated, document usage to preempt legal scrutiny .

- Waste Disposal : Neutralize amine residues with dilute HCl before disposal, adhering to EPA guidelines.

Basic: What solvents and conditions are optimal for stabilizing this compound in solution?

Methodological Answer:

- Solvent Selection : Use anhydrous DMSO or ethanol for long-term storage (prevents hydrolysis). Avoid chlorinated solvents (e.g., DCM) due to potential reactivity.

- Stability Testing : Monitor degradation via HPLC at intervals (0, 24, 48 hrs) under varying temperatures (4°C, 25°C). recommends -20°C for analogs .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), blood-brain barrier penetration, and CYP450 metabolism. Compare with ’s benzimidazole derivative (logP ~2.5) .

- QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors. Validate with in vitro permeability assays (e.g., Caco-2 cell monolayers).

Advanced: What strategies mitigate synthetic challenges in scaling up production for preclinical studies?

Methodological Answer:

- Flow Chemistry : Transition from batch to continuous flow reactors to improve yield and reduce side reactions (’s industrial reductive amination methods) .

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Ru or Ir complexes) for hydrogenation efficiency. Monitor reaction progress with in-line FTIR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.